Product packaging for FT671-R(Cat. No.:)

FT671-R

Cat. No.: B1192882
M. Wt: 533.49
InChI Key: BLSNYSFLZAWBIV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Ubiquitin-Proteasome System and Deubiquitinases (DUBs)

The Ubiquitin-Proteasome System (UPS) stands as a fundamental intracellular protein degradation pathway, responsible for the controlled turnover of approximately 80-90% of intracellular proteins. acs.orgcreative-diagnostics.comnih.govyoutube.com This intricate system plays an essential regulatory role in vital cellular processes, including cell cycle progression, proliferation, differentiation, angiogenesis, and apoptosis. nih.gov The UPS comprises several key components: ubiquitin, the proteasome, ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin-protein ligases (E3). acs.orgcreative-diagnostics.comnih.govcellsignal.comfrontiersin.org

The process of ubiquitination involves the covalent attachment of ubiquitin, a highly conserved 76-amino acid protein, to target proteins through an ATP-dependent enzymatic cascade initiated by E1, followed by E2, and finally E3 enzymes. creative-diagnostics.comnih.govcellsignal.comfrontiersin.org The formation of polyubiquitin (B1169507) chains, particularly K48-linked chains, serves as a crucial signal targeting modified proteins for degradation by the 26S proteasome. creative-diagnostics.comcellsignal.com

Counteracting the ubiquitination process are deubiquitinating enzymes (DUBs). These are a large and diverse group of proteases that precisely cleave ubiquitin from proteins, thereby reversing or editing ubiquitin signals. nih.govnih.govwikipedia.orgbmbreports.org DUBs are critical regulators of protein activity, localization, and stability, influencing a wide array of cellular functions. nih.govwikipedia.orgbmbreports.org Beyond their role in deubiquitinating specific substrates, DUBs are also essential for maintaining the cellular pool of free ubiquitin by recycling and processing newly synthesized ubiquitin fusion proteins. nih.govnih.gov DUBs are broadly categorized into two main classes: cysteine proteases and metalloproteases. wikipedia.orgrsc.org Ubiquitin-Specific Protease 7 (USP7) is a prominent member of the ubiquitin-specific proteases (USPs) subfamily, which falls under the cysteine protease class. wikipedia.orgrsc.orgresearchgate.netnih.govfrontiersin.org

Role of USP7 in Cellular Homeostasis and Pathological Processes

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is one of the most extensively studied deubiquitinating enzymes due to its multifaceted roles in cellular biology. researchgate.netnih.govfrontiersin.orgfrontiersin.orgpatsnap.comscienceopen.com USP7 plays a vital role in regulating various physiological and pathological processes, underscoring its importance in maintaining cellular function. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net Its normal functions are indispensable for the maintenance of cellular homeostasis. acs.orgcreative-diagnostics.comresearchgate.netfrontiersin.orgpatsnap.comscienceopen.comnih.govmdpi.combiorxiv.org However, aberrant expression or dysregulation of USP7 activity can lead to significant disturbances in cellular homeostasis, contributing to the development of numerous diseases, including various cancers, viral infections, neurological disorders, metabolic disorders, and immunological dysfunctions. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgpatsnap.comnih.govmdpi.com

Regulation of Protein Stability and Intracellular Signaling Pathways

USP7 is intricately involved in numerous intracellular signaling pathways through its regulation of key substrate proteins. A prominent example is its critical role in modulating the p53/MDM2 axis . Under normal physiological conditions, USP7 preferentially deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase responsible for promoting the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This action by USP7 effectively suppresses p53 activity. acs.orgrsc.orgfrontiersin.orgfrontiersin.orgwikipedia.orgnih.govwaocp.orgaging-us.com However, in response to cellular stress, such as DNA damage, USP7 can exhibit a molecular switch, shifting its preference to directly deubiquitinate and stabilize p53. This stabilization leads to the accumulation of p53 and the activation of p53-mediated cellular responses, including apoptosis. acs.orgfrontiersin.orgwikipedia.orgwaocp.orgaging-us.com The compound FT671, as a potent USP7 inhibitor, has been shown to disrupt this balance by destabilizing MDM2 and consequently elevating p53 levels. This leads to the transcription of p53 target genes, including CDKN1A (p21) and BBC3 (PUMA), and MDM2 itself, thereby activating p53-dependent tumor suppressive functions. targetmol.combocsci.comaobious.com

Beyond the p53 pathway, USP7 also influences other crucial signaling cascades:

Wnt/β-catenin signaling pathway: USP7 can directly interact with β-catenin, leading to the activation of the Wnt/β-catenin signaling pathway, a process implicated in tumor cell invasion and metastasis. rsc.orgscienceopen.commdpi.comresearchgate.net Conversely, USP7 can also act as a negative regulator of this pathway by stabilizing Axin, a key scaffolding protein in the β-catenin destruction complex. acs.orgresearchgate.net

PI3K/AKT signaling pathway: USP7 plays a role in promoting osteosarcoma cell metastasis by inducing epithelial-mesenchymal transition (EMT). mdpi.com It modulates the tumor suppressor PTEN by antagonizing its nuclear localization, which can lead to PTEN inactivation and the promotion of tumorigenesis through dysregulation of the PI3K-AKT-mTOR pathway. acs.orgoncotarget.comfrontiersin.org Conversely, the downregulation of USP7 can lead to the accumulation of monoubiquitinated PTEN in the nucleus, resulting in reduced Akt phosphorylation. frontiersin.org

NF-κB/PD-L1 signaling pathway: USP7 has been shown to promote cervical cancer progression by upregulating EZH2 expression and activating the NF-κB/PD-L1 pathway. mdpi.com USP7 can directly deubiquitinate NF-κB or indirectly modulate it through upstream factors like IκB, thereby activating NF-κB signaling and enhancing the tumor microenvironment. acs.org Inhibition of USP7 has been observed to reduce programmed death-ligand 1 (PD-L1) expression in tumor cells, suggesting a role in modulating anti-tumor immune responses. mdpi.comnih.gov

DNA Damage Response: USP7 is a key regulator in DNA repair mechanisms. acs.orgnih.govbmbreports.orgfrontiersin.orgfrontiersin.orgpatsnap.comnih.govresearchgate.netfrontiersin.orgpatsnap.com It stabilizes proteins such as Claspin, a crucial mediator of the DNA damage response, and Chfr, a mitotic stress checkpoint protein. acs.orgfrontiersin.org Furthermore, USP7 regulates RNF168, RNF169, and the histone demethylase PHF8, all of which are involved in cell cycle checkpoint activation in response to DNA damage. frontiersin.org

Table 1: Key USP7 Substrates and Their Cellular Roles
SubstrateCellular RoleImpact of USP7 Activity
p53Tumor suppressor, cell cycle arrest, apoptosis, DNA repairUSP7 deubiquitinates and stabilizes p53, promoting its tumor suppressor functions, especially under stress. acs.orgfrontiersin.orgwikipedia.orgwaocp.orgaging-us.com
MDM2E3 ubiquitin ligase for p53, negative regulator of p53USP7 preferentially deubiquitinates and stabilizes MDM2, leading to p53 degradation under normal conditions. acs.orgrsc.orgfrontiersin.orgfrontiersin.orgwikipedia.orgnih.govwaocp.orgaging-us.com
N-MycOncogene, neuroblastoma tumorigenesisUSP7 directly deubiquitinates and stabilizes N-Myc, promoting its oncogenic activity. targetmol.combocsci.comaobious.comgrantome.com
PTENTumor suppressor, regulates PI3K-AKT pathwayUSP7 deubiquitinates PTEN, influencing its nuclear localization and promoting tumorigenesis via PI3K-AKT dysregulation. acs.orgoncotarget.comfrontiersin.org
Foxp3Transcription factor, essential for Treg cell survivalUSP7 deubiquitinates and stabilizes Foxp3, enhancing immunosuppressive functions of Treg cells. acs.orgmdpi.comnih.gov
Tip60Histone acetyltransferaseUSP7 deubiquitinates and stabilizes Tip60, essential for Treg cell survival. mdpi.com
PLK1Regulates mitosis, cell cycle progressionUSP7 deubiquitinates and stabilizes PLK1. frontiersin.orgnih.gov
ChfrMitotic stress checkpoint proteinUSP7 deubiquitinates and stabilizes Chfr, supporting its tumor-suppressive function. acs.orgfrontiersin.org
ClaspinKey mediator of DNA damage responseUSP7 stabilizes Claspin, enabling ATR-mediated phosphorylation and activation of Chk1. acs.org
RNF168, RNF169E3 ligases, DNA damage responseUSP7 regulates cell cycle checkpoint activation through deubiquitination and stabilization of RNF168/169. frontiersin.org
PHF8Histone demethylaseUSP7 regulates cell cycle by deubiquitinating and stabilizing PHF8. nih.govfrontiersin.org
DaxxAnti-apoptotic functionUSP7 forms a complex with MDM2 and Daxx, stabilizing MDM2 and promoting p53 degradation. nih.gov
DNMT1DNA methyltransferaseUSP7 controls cellular levels of DNMT1. waocp.org

Implications in Oncogenic Processes and Tumor Suppression

USP7's multifaceted roles in regulating protein stability and signaling pathways have significant implications in oncogenic processes and tumor suppression. Aberrant USP7 activity or its overexpression is frequently observed in various cancers, including colon, lung, prostate, bladder, esophageal squamous cell carcinoma, breast cancer, glioblastoma, neuroblastoma, and multiple myeloma. acs.orgrsc.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgpatsnap.comscienceopen.comresearchgate.netmdpi.compatsnap.comnih.govwaocp.orgmdpi.comresearchgate.netfrontiersin.org Such dysregulation is often closely linked to tumor progression, metastasis, drug resistance, and reduced patient survival. acs.orgmdpi.com

USP7 can act as an oncogene by promoting tumor growth and negatively impacting the anti-tumor immune response. researchgate.netfrontiersin.orgpatsnap.comscienceopen.compatsnap.comnih.gov Its contribution to drug resistance is notable, as it stabilizes proteins involved in specific signaling pathways that confer resistance to therapeutic agents. mdpi.com

The mechanisms by which USP7 contributes to oncogenesis are diverse:

Protein Imbalance: USP7's aberrant activity leads to the stabilization of oncogenic proteins and the accelerated degradation of tumor suppressor proteins, thereby promoting cancer cell survival, proliferation, and resistance to apoptosis. patsnap.com

p53 Pathway Disruption: USP7 impairs the delicate balance of the p53/MDM2 axis, resulting in the proteasomal degradation of the p53 tumor suppressor. acs.orgrsc.orgfrontiersin.orgscienceopen.commdpi.comwikipedia.orgnih.govwaocp.orgaging-us.com

Immunosuppression: USP7 enhances tumor progression by modulating the immunosuppressive functions of Forkhead box P3 (Foxp3)+ T-regulatory (Treg) cells, which it achieves by deubiquitinating and stabilizing Foxp3 and histone acetyltransferase tat-Interactive protein (Tip60). acs.orgmdpi.comnih.gov It also promotes the polarization of tumor-associated macrophages, further contributing to an immunosuppressive tumor microenvironment. mdpi.comnih.gov

Oncogenic Signaling Activation: USP7 upregulates several cellular signaling pathways that assist tumor growth, including the Wnt/β-catenin pathway, PI3K/AKT pathway, and NF-κB pathway. acs.orgrsc.orgscienceopen.commdpi.comresearchgate.netfrontiersin.org

Genome Instability: USP7 can disrupt DNA repair mechanisms and exacerbate DNA replication stress, potentially leading to increased chromosomal instability. frontiersin.orgmdpi.com

Stabilization of Oncoproteins: USP7 directly deubiquitinates and stabilizes key oncoproteins such as N-Myc, a major driver in neuroblastoma tumorigenesis. targetmol.combocsci.comaobious.comgrantome.com

Given its central role in these pathological processes, USP7 has emerged as a promising therapeutic target for cancer treatment. rsc.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.orgpatsnap.comnih.govmdpi.compatsnap.comnih.govresearchgate.netgrantome.com USP7 inhibitors, such as FT671, are designed to restore cellular balance by inhibiting the enzyme's deubiquitinating activity. This inhibition promotes the degradation of oncogenic proteins and, importantly, stabilizes tumor suppressor proteins like p53. patsnap.com Specifically, FT671 has been shown to promote the degradation of N-Myc and enhance p53 levels in various cancer cell lines, leading to the activation of p53 target genes and the induction of tumor suppressor p21, ultimately inhibiting tumor growth. targetmol.combocsci.comaobious.com The inhibition of USP7 activity promotes the proteasomal degradation of MDM2 and consequently stabilizes p53. rsc.org Furthermore, USP7 inhibitors can induce p53-independent tumor suppression by destabilizing other oncogenic targets like N-Myc and PD-L1. grantome.com Preclinical studies have demonstrated the efficacy of small-molecule USP7 inhibitors in inhibiting tumor growth and inducing cell cycle arrest and apoptosis. targetmol.combocsci.comaobious.compatsnap.comnih.gov The synergistic effect observed when combining USP7 inhibition with other therapeutic approaches, such as cancer immunotherapy, highlights its potential to improve treatment efficacy and overcome tumor chemoresistance. mdpi.comnih.gov

Table 2: FT671 Properties and Observed Effects
Property/EffectDescription
Type Potent, non-covalent, and selective inhibitor of USP7. targetmol.combocsci.comaobious.comtargetmol.combiocat.com
Target Affinity IC50 of 52 nM for USP7; Kd of 65 nM for USP7 catalytic domain. targetmol.comtargetmol.com
Isomers FT671 (S-isomer) is the active form; (R)-FT671 is the less active R-enantiomer. aobious.comtargetmol.commedkoo.commedkoo.com
Impact on p53 Pathway Promotes degradation of MDM2, elevates p53 levels, and activates transcription of p53 target genes (e.g., BBC3/PUMA, CDKN1A/p21, RPS27L/S27L, MDM2). targetmol.combocsci.comaobious.com
Impact on N-Myc Promotes the degradation of N-Myc. targetmol.combocsci.comaobious.com
Anti-tumor Activity Induces tumor suppressor p21 and inhibits tumor growth in mice. bocsci.comaobious.com Stabilizes p53, leading to increased MDM2 ubiquitination in multiple myeloma cells. targetmol.com

Properties

Molecular Formula

C24H23F4N7O3

Molecular Weight

533.49

IUPAC Name

(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m1/s1

InChI Key

BLSNYSFLZAWBIV-GOSISDBHSA-N

SMILES

O=C1C2=C(N(C3=CC=C(F)C=C3)N=C2)N=CN1CC4(O)CCN(C(C[C@@H](N5N=C(F)C=C5)C(F)F)=O)CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FT671R;  FT671 R;  FT671-R

Origin of Product

United States

Discovery and Preclinical Characterization of Ft671 As a Usp7 Inhibitor

Historical Context of Small Molecule USP7 Inhibitor Development

The development of small molecule inhibitors targeting USP7 has evolved significantly over time. Early efforts in USP7 inhibitor discovery primarily relied on high-throughput screening (HTS) campaigns. nih.govjkchemical.comepo.org These initial screenings led to the identification of compounds such as HBX41,108, HBX19,818, P5091, and P22077. nih.govnih.govctdbase.orgfluoroprobe.comjkchemical.comepo.orgharvard.edu While these early inhibitors demonstrated activity, they often presented limitations in terms of optimal specificity and potency. nih.govjkchemical.comepo.org

Subsequent advancements in drug discovery methodologies, including fragment-based screening, nuclear magnetic resonance (NMR)-driven screening, and structure-based design, have facilitated the development of more potent and selective USP7 inhibitors. nih.govnih.govjkchemical.comepo.org For instance, selective inhibitors like GNE-6640 and GNE-6776 were discovered through NMR-based screening, characterized by their non-covalent binding to USP7. nih.govnih.gov The field has progressively moved towards designing non-covalent, reversible, and allosteric inhibitors that can modulate enzyme activity by binding outside the conventional active site or stabilizing inactive conformations. nih.govepo.org

Identification and Initial Biochemical Characterization of FT671

FT671 is a potent, non-covalent, and selective small molecule inhibitor of USP7, identified during extensive research into deubiquitinase modulation. nih.govtocris.comnih.govdntb.gov.uaharvard.eduurl.educaymanchem.com It was characterized alongside another compound, FT827. nih.govnih.govdntb.gov.ua Biochemical studies have shown that FT671 binds to the catalytic domain of USP7 (USP7CD) with high affinity, exhibiting an apparent dissociation constant (Kd) of 65 nM (s.e.m. range: 45-92). nih.govtocris.comurl.edu

The inhibitory potency of FT671 against USP7 has been quantified by its half-maximal inhibitory concentrations (IC50) values. FT671 inhibits USP7CD with an IC50 of 52 nM and the full-length USP7 (USP7C-term, residues 208-1102) with an IC50 of 69 nM. nih.govtocris.comharvard.eduurl.educaymanchem.com

Table 1: Biochemical Inhibition Profile of FT671

TargetAssay TypeValue (nM)Reference
USP7 (Kd)Binding65 nih.govtocris.comurl.edu
USP7CD (IC50)Enzymatic52 nih.govharvard.eduurl.educaymanchem.com
USP7C-term (IC50)Enzymatic69 nih.govtocris.comurl.edu

Co-crystal structures of USP7 in complex with FT671 have provided insights into its mechanism of action. These structures reveal that FT671 targets a distinct and dynamic pocket located near the catalytic center of the auto-inhibited apo-form of USP7. nih.govnih.govharvard.edudntb.gov.uabidd.group This binding site, situated within the Thumb-Palm cleft, is approximately 5 Å away from the catalytic cysteine, and its unique nature contributes to the compound's specificity among other USP DUBs. nih.govnih.govharvard.edubidd.group

Consistent with its role as a USP7 inhibitor, FT671 effectively engages its target in cellular contexts. It leads to the destabilization of USP7 substrates, notably the oncogenic E3 ligase MDM2, which in turn results in the elevation of p53 protein levels. nih.govtocris.comctdbase.orgnih.govdntb.gov.uaurl.educaymanchem.com This activation of the p53 pathway induces the transcription of p53 target genes, including BBC3/PUMA, CDKN1A/p21, RPS27L/S27L, and MDM2 itself, and promotes the induction of the tumor suppressor p21. nih.govdntb.gov.uaurl.edu FT671 has been shown to increase p53 protein levels in colorectal carcinoma (HCT116) and bone osteosarcoma (U2OS) cell lines. nih.govdntb.gov.uaurl.edu Furthermore, FT671 inhibits the proliferation of MM.1S multiple myeloma cells with an IC50 of 33 nM. nih.govtocris.com Beyond the p53-MDM2 axis, FT671 also induces the degradation of N-Myc and upregulates p53 in IMR-32 neuroblastoma cells, and promotes the degradation of UHRF1 and DNMT1, indicating its broader impact on USP7-regulated cellular processes. nih.govurl.educaymanchem.com

In preclinical in vivo studies, FT671 demonstrated significant dose-dependent tumor growth inhibition in MM.1S xenograft mouse models. nih.govtocris.comurl.educaymanchem.com

Enzymatic Inhibition Profile and Selectivity Among Deubiquitinases

A crucial aspect of FT671's characterization is its high selectivity profile. In a comprehensive panel screening against 38 deubiquitinases (DUBs) from various families, FT671 exhibited exclusive inhibition of USP7. nih.gov Notably, it showed no inhibitory effect on the activity of USP47 and USP10, two enzymes that are known to be inhibited by other USP7 inhibitors like P5091 and P22077. nih.gov This high degree of selectivity underscores FT671's potential as a precise pharmacological tool for studying USP7 function and as a candidate for therapeutic development. nih.govnih.govepo.orgdntb.gov.uaharvard.edu

Table 2: Selectivity Profile of FT671 Among Deubiquitinases (Example Data)

DUB EnzymeInhibition by FT671 (% Activity at 25 µM)Reference
USP70 dntb.gov.ua
USP1/UAF1103 dntb.gov.ua
USP2101 dntb.gov.ua
USP496 dntb.gov.ua
USP5115 dntb.gov.ua
USP894 dntb.gov.ua
USP9x93 dntb.gov.ua
USP10No Effect nih.gov
USP47No Effect nih.gov

Note: Values for % activity indicate residual activity; 0% means complete inhibition.

Stereochemical Considerations and Activity of Isomers

FT671, as characterized in significant research, refers to the (S)-isomer, which is identified as the active form responsible for its potent and selective USP7 inhibitory activity. harvard.edufishersci.comdntb.gov.ua The corresponding (R)-isomer, (R)-FT671, is also known but is not described as having the same active profile as the (S)-isomer. fishersci.com The distinct biological activities of these stereoisomers highlight the importance of specific three-dimensional molecular recognition in the interaction between FT671 and the USP7 enzyme.

Molecular Mechanisms of Usp7 Inhibition by Ft671

Structural Basis of FT671-USP7 Interaction

The high-affinity binding of FT671-R to USP7 is elucidated through detailed structural analyses, revealing a unique interaction mode that contributes to its specificity and potency. nih.govnih.gov

Co-crystal structures of USP7 in complex with FT671 (PDB ID 5NGE) have been determined at a resolution of 2.35 Å, providing critical insights into the molecular interactions. nih.govgenecards.org These structures reveal that FT671 targets a dynamic pocket situated near the catalytic center of the auto-inhibited apo-form of USP7. nih.govwikipedia.orggenecards.org The compound binds within the Thumb-Palm cleft, a region typically responsible for guiding the ubiquitin C-terminus into the active site. nih.gov This binding site is distinct from those observed in other USP deubiquitinases, contributing to FT671's selectivity. nih.gov

The interaction between FT671 and USP7 involves several key residues within the USP7 binding pocket. These residues mediate the compound's specific engagement with the enzyme. Notable interacting residues include Asp295, Val296, Gln297, Phe409, and Tyr465. nih.gov The compound's p-fluorophenyl group extends towards the Fingers subdomain, while a 3-fluoropyrazole group positions itself near the catalytic center, approximately 4.7 Å from the thiol group of Cys223.

USP7 ResidueRole in FT671 Interaction
Asp295Mediates interactions with FT671; part of the switching loop. nih.gov
Val296Mediates interactions with FT671; part of the switching loop. nih.gov
Gln297Mediates interactions with FT671. nih.gov
Phe409Undergoes a significant conformational change, being expelled to a solvent-exposed conformation upon FT671 binding, which was not previously observed in apo- or ubiquitin-bound USP7 structures. nih.govuniprot.org
Tyr465Mediates interactions with FT671. nih.gov Its unique position, along with Tyr514, allows sufficient space for FT671 binding.

FT671 binding significantly impacts the conformational dynamics of USP7. The compound targets a dynamic pocket, inducing a solvent-exposed conformation of Phe409, which is a key residue in the binding site. nih.govuniprot.org This conformational change is crucial as this pocket is not present in either the apo- or ubiquitin-bound USP7 structures. nih.gov The binding of FT671 also affects the switching loop (residues 283-295) within the Thumb subdomain, an allosteric regulatory interaction site. nih.gov In the ubiquitin-bound state, this loop undergoes a conformational change, forming new hydrogen bonds that rigidify the ubiquitin binding channel. nih.gov FT671's ability to bind to the apo-like structures of USP7 suggests that the enzyme cycles through conformations accessible to the inhibitor. nih.gov

Non-Covalent Inhibition Modality of FT671

FT671 is characterized as a non-covalent inhibitor of USP7. atlasgeneticsoncology.orgnih.govnih.gov It binds to the catalytically active center of USP7 without forming a permanent chemical bond. uniprot.org This non-covalent interaction leads to the inhibition of USP7's deubiquitinating activity, thereby affecting the stability of its substrates. nih.gov The compound's inhibitory potency is reflected in its IC50 value of 52 nM and a dissociation constant (Kd) of 65 nM for the USP7 catalytic domain. atlasgeneticsoncology.orgnih.gov

ParameterValueDescription
IC5052 nMHalf maximal inhibitory concentration, indicating the potency of this compound in inhibiting USP7 enzymatic activity. atlasgeneticsoncology.org
Kd65 nMDissociation constant, reflecting the binding affinity of this compound to the USP7 catalytic domain. atlasgeneticsoncology.orgnih.gov

Comparative Analysis of FT671 Binding with Other USP7 Inhibitors

FT671's binding mode distinguishes it from other USP7 inhibitors. While some inhibitors, like P22077 and P50429, covalently modify the catalytic Cys223 residue, FT671 operates non-covalently. uniprot.org Another compound, FT827, often studied alongside FT671, is a covalent inhibitor that forms a bond with Cys223.

Unlike certain allosteric inhibitors such as GNE-6640 and GNE-6776, which bind approximately 12 Å from the catalytic triad (B1167595) in the Palm domain and prevent the transition of the α5 helix to an active conformation, FT671 binds within the Thumb-Palm cleft, closer to the active site. uniprot.org FT671 and XL188 are both non-covalent inhibitors that bind to the catalytically active center of USP7. uniprot.org FT671 and XL177A (an analog of XL188) show high concordance in their proteomic effects, despite lacking structural similarity, underscoring their on-target activity towards USP7. The unique structural features of the USP7 Thumb subdomain, particularly the switching loop, are key to FT671's specific binding, differentiating it from other USP enzymes where these features might not allow for similar compound accommodation. nih.gov

Cellular and Molecular Effects of Ft671 in Preclinical Models

Modulation of the p53-MDM2 Axis and Tumor Suppressor Pathways

The p53 tumor suppressor protein and its major negative regulators, MDM2 and MDMX, form a critical circuitry that controls cancer cell growth, proliferation, cell cycle progression, and apoptosis. nih.govfrontiersin.org USP7 is a key regulator within this circuitry, protecting MDM2 and MDMX from ubiquitination-mediated proteasomal degradation. frontiersin.org

Inhibition of USP7 by FT671 leads to the destabilization and degradation of the oncogenic E3 ligase MDM2. nih.govnih.govaacrjournals.org This destabilization of MDM2, which normally ubiquitinates and targets p53 for degradation, results in a consequent increase in p53 protein levels. nih.govnih.govnih.govfrontiersin.orgaacrjournals.org This effect has been observed in various cancer cell lines, including colorectal carcinoma (HCT116), bone osteosarcoma (U2OS), and multiple myeloma (MM.1S) cells. nih.govtargetmol.com In MM.1S cells, the stabilization of p53 by FT671 correlates with increased MDM2 ubiquitination. nih.govtargetmol.comresearchgate.net

The elevation of p53 protein levels due to FT671-mediated USP7 inhibition leads to the transcriptional activation of p53 target genes. nih.govnih.govtargetmol.com Key examples of these induced genes include:

CDKN1A (p21) : A cyclin-dependent kinase inhibitor that mediates cell cycle arrest. nih.govnih.govtargetmol.com

BBC3 (PUMA) : A pro-apoptotic protein. nih.govtargetmol.com

MDM2 : While MDM2 protein levels are initially degraded, its gene expression is transcriptionally induced by p53 in a negative feedback loop, which is then balanced by the increased MDM2 degradation upon prolonged FT671 treatment. nih.govtargetmol.comnih.gov

This induction of p53 target genes is a consistent finding across different cell lines, including HCT116, U2OS, and MM.1S cells. nih.govtargetmol.com

The re-activation of the p53 pathway by FT671 has profound effects on cellular processes critical for cancer progression:

Cellular Proliferation : FT671 effectively blocks the proliferation of cancer cells. For instance, in MM.1S multiple myeloma cells, FT671 inhibits proliferation with an IC50 of 33 nM. nih.govnih.govfrontiersin.orgresearchgate.net This anti-proliferative effect is also observed in HCT116 and U2OS cells. nih.gov

Cell Cycle Progression : USP7 inhibition by FT671 leads to cell cycle arrest. frontiersin.orgsemanticscholar.org Studies have shown that USP7 knockdown or inhibition can induce growth arrest and impact the cell cycle, often in a p53-dependent manner. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net

Apoptosis Induction : FT671 promotes apoptosis in cancer cells. frontiersin.orgsemanticscholar.org This is a direct consequence of the activated p53 pathway and the induction of pro-apoptotic p53 target genes like PUMA. nih.govfrontiersin.org

These effects collectively contribute to the observed tumor growth inhibition in preclinical models. nih.govnih.govtargetmol.comaacrjournals.org

Table 1: Effects of FT671 on Cellular Processes and Key Proteins

Cellular Process/ProteinEffect of FT671 TreatmentCell Lines/ModelsKey FindingsReferences
MDM2 Protein Levels Destabilization/DegradationHCT116, U2OS, MM.1SLeads to increased MDM2 ubiquitination. nih.govnih.govtargetmol.comnih.govfrontiersin.orgaacrjournals.orgresearchgate.net
p53 Protein Levels Elevation/StabilizationHCT116, U2OS, MM.1S, IMR-32Re-activates tumor suppressor p53. nih.govnih.govtargetmol.comnih.govfrontiersin.orgaacrjournals.orgresearchgate.net
p53 Target Genes Transcriptional InductionHCT116, U2OS, MM.1SUpregulates CDKN1A/p21, BBC3/PUMA, MDM2, RPS27L/S27L. nih.govtargetmol.comnih.govvulcanchem.comanjiechem.com
Cellular Proliferation InhibitionMM.1S, HCT116, U2OSIC50 of 33 nM in MM.1S cells. nih.govnih.govfrontiersin.orgresearchgate.net
Cell Cycle Progression ArrestHCT116, U2OSLeads to growth arrest. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net
Apoptosis InductionHCT116, U2OS, MM.1SPromotes cancer cell death. nih.govfrontiersin.orgsemanticscholar.org

Regulation of Other USP7 Substrates and Associated Pathways

Beyond the p53-MDM2 axis, USP7 regulates numerous other substrates, and FT671's inhibitory action extends to these targets, impacting additional oncogenic and epigenetic pathways. nih.govnih.gov

FT671 has been shown to modulate the stability and activity of several oncogenic transcription factors:

N-Myc : FT671 leads to the degradation of N-Myc in neuroblastoma cell lines, such as IMR-32. nih.govtargetmol.com USP7 stabilizes N-Myc through deubiquitination, and its inhibition can prevent tumorigenesis in a p53-independent manner. nih.govsoton.ac.uk

SP1 : Treatment with FT671 induces a significant decrease in SP1 protein levels in cancer cells (e.g., A549 and H1299 lung cancer cells). This decrease may occur via enhanced degradation of SP1 and β-Catenin, which SP1 complexes with and is stabilized by. nih.govresearchgate.net

c-Myc : FT671 significantly upregulates c-Myc in lung cancer (A549, H1299) and colorectal cancer (HCT116) cell lines. nih.govresearchgate.net This upregulation of c-Myc, an oncogenic transcription factor, is associated with elevated USP22 protein, suggesting an interplay between USP7 inhibition and other DUBs. nih.govresearchgate.net

USP7 is also involved in the regulation of epigenetic processes, and FT671 influences key epigenetic regulators:

UHRF1 (Ubiquitin-like with PHD and RING finger domains 1) : FT671 leads to the degradation of UHRF1. nih.gov UHRF1 is an essential epigenetic regulator involved in maintaining DNA methylation patterns and histone modifications. nih.govmdpi.commdpi.comoncotarget.com It plays a crucial role in recruiting DNMT1 to DNA replication sites. mdpi.commdpi.combiorxiv.org

DNMT1 (DNA Methyltransferase 1) : Consistent with its effect on UHRF1, FT671 also leads to the degradation of DNMT1. nih.gov DNMT1 is critical for maintaining DNA methylation patterns during cell division, ensuring the faithful inheritance of epigenetic information. nih.govmdpi.commdpi.combiorxiv.org The regulation of both UHRF1 and DNMT1 by FT671 demonstrates that their stability depends on USP7 activity, highlighting the compound's impact on epigenetic control. nih.gov

Functional Studies in Diverse Cancer Cell Line Models

Impact on Lung Cancer Cell Lines (e.g., A549, H1299)

Research into the effects of FT671 on lung cancer cell lines, specifically A549 and H1299, has revealed complex molecular interactions. FT671, acting as a USP7 inhibitor, significantly elevated USP22 luciferase reporter activity and induced a dynamic increase in USP22 mRNA levels in both A549 and H1299 cells nih.gov. Concurrently, treatment with FT671 led to a significant decrease in the SP1 protein within these cell lines nih.gov.

A notable finding is the significant upregulation of c-Myc by FT671 in both A549 and H1299 lung cancer cells, an effect that was found to be dependent on USP22 nih.govresearchgate.net. Furthermore, FT671 treatment resulted in a dramatic decrease in β-Catenin protein in these cells, suggesting a potential mechanism involving enhanced β-Catenin degradation nih.gov.

While FT671 exhibited only a slight suppressive effect on the proliferation of parental A549 and H1299 lung cancer cells, its impact was markedly different in USP22-knockout (USP22-Ko) variants of these cells nih.govresearchgate.net. In USP22-Ko A549 and H1299 lung cancer cells, FT671 significantly suppressed proliferation nih.govresearchgate.net. This increased sensitivity was also observed with cisplatin (B142131), where USP22-Ko cells demonstrated greater responsiveness to both cisplatin alone and in combination with FT671, leading to more pronounced proliferation inhibition researchgate.net. Additionally, targeting USP7 with FT671 in USP22-Ko lung cancer cells resulted in a stronger activation of the p53 tumor suppressor signaling pathway researchgate.net.

Table 1: Effects of FT671 on Lung Cancer Cell Lines (A549, H1299)

Molecular Target/EffectObservation in A549 & H1299 CellsReference
USP22 Luciferase ActivitySignificantly elevated by 0.5, 2.5 µM FT671 nih.gov
USP22 mRNA LevelDynamically increased by 1.25 µM FT671 nih.gov
SP1 ProteinSignificant decrease nih.gov
c-MycSignificantly upregulated (USP22-dependent) nih.govresearchgate.net
β-CateninDramatic decrease nih.gov
Parental Cell ProliferationSlightly suppressed nih.govresearchgate.net
USP22-Ko Cell ProliferationSignificantly suppressed nih.govresearchgate.net
Cisplatin Sensitivity (USP22-Ko cells)Increased sensitivity to cisplatin alone and with FT671 researchgate.net
p53 Pathway Activation (USP22-Ko cells)Stronger activation researchgate.net

Research in NRAS Mutant Melanoma Cell Lines

FT671, as a selective USP7 inhibitor, has shown promising effects in preclinical models of NRAS mutant melanoma. Treatment with FT671 effectively inhibited cell proliferation in NRAS mutant melanoma cell lines nih.govnus.edu.sgresearcher.life. Investigations into its mechanism of action revealed that the activation of a functional p53 signaling pathway is crucial for the efficacy of USP7 inhibitors in melanoma, as the knockout of TP53BP1, TP53, or CDKN1A conferred resistance to FT671 nih.govresearcher.life.

In Nras mutant melanoma isograft models, FT671 treatment alone was observed to delay tumor growth nih.gov. A significant synergistic effect was noted when FT671 was combined with a MEK1/2 inhibitor (MEKi), leading to the induction of pyroptosis in vitro nih.govresearcher.life. In immunocompetent mice, this combined treatment profoundly suppressed tumor growth, prolonged survival, and enhanced intratumoral immune cell infiltration, specifically increasing the ratios of CD8+ T cells and mature dendritic cells, indicative of activated antitumor immunity nih.gov. Furthermore, a triple combination therapy involving FT671, MEKi, and an anti-PD-1 antibody resulted in durable tumor regression, with effects persisting beyond 80 days after treatment cessation nih.govresearcher.life.

Table 2: Effects of FT671 on NRAS Mutant Melanoma Cell Lines

Effect/OutcomeObservationReference
Cell ProliferationInhibited by FT671 nih.govnus.edu.sgresearcher.life
Resistance MechanismKnockout of TP53BP1, TP53, or CDKN1A confers resistance nih.govresearcher.life
Tumor Growth (in vivo)Delayed by FT671; profoundly suppressed by FT671 + MEKi nih.gov
Pyroptosis (in vitro)Induced by FT671 + MEKi nih.govresearcher.life
Immune Cell Infiltration (in vivo)Enhanced by FT671 + MEKi (increased CD8+ T cells, mature dendritic cells) nih.gov
Tumor Regression (in vivo)Durable with FT671 + MEKi + anti-PD-1 antibody nih.govresearcher.life

Findings in Triple-Negative Breast Cancer Cell Lines

In the context of triple-negative breast cancer (TNBC) cell lines, FT671, as a selective USP7 inhibitor, demonstrated distinct effects. While pharmacological inhibition of USP7 with FT671 (or XL177A) had minimal impact on cell viability and proliferation in vitro, it significantly affected the colony-forming ability of TNBC cells biorxiv.org. Treatment with FT671 led to a substantial reduction in colony numbers across three TNBC cell lines, with a reported decrease of 68.5 ± 8.7% compared to control biorxiv.org. This suggests that USP7 plays a critical role in promoting cell stemness, which is essential for the long-term growth and survival of tumors, even if its direct effect on immediate cell proliferation is modest biorxiv.org.

Further molecular analysis revealed that TOPORS, a protein not previously identified as a direct USP7 substrate, was significantly downregulated by FT671 in SUM159 and SUM149 TNBC cells. In SUM149 cells treated with FT671, TOPORS exhibited the most significant decrease among all quantified proteins biorxiv.org. In vivo studies also indicated that pharmacological inhibition of USP7 using FT671 significantly impaired tumor growth in TNBC models, notably without evident toxicity during treatment biorxiv.org.

Table 3: Effects of FT671 on Triple-Negative Breast Cancer Cell Lines

Effect/OutcomeObservationReference
Cell Viability/Proliferation (in vitro)Minimal effects biorxiv.org
Colony Numbers (in vitro)Significant reduction (68.5 ± 8.7% with FT671) biorxiv.org
TOPORS ProteinSignificantly downregulated by FT671 in SUM159 and SUM149 cells biorxiv.org
Tumor Growth (in vivo)Significantly impaired by FT671 without evident toxicity biorxiv.org

Preclinical in Vivo Efficacy Studies of Ft671 in Animal Models

Anti-Tumor Activity in Xenograft Models

FT671 has demonstrated significant anti-tumor activity in several xenograft models, indicating its efficacy in suppressing tumor progression in vivo.

Studies have shown FT671's effectiveness across different cancer types in murine models:

Multiple Myeloma: In the MM.1S xenograft model, treatment with FT671 led to significant dose-dependent tumor growth inhibition. This effect was observed following daily administration, with the compound being well tolerated and no significant weight loss or cachexia reported during the studies. nih.govglpbio.comresearchgate.net

NRAS Mutant Melanoma: FT671 treatment effectively delayed tumor growth in NRAS mutant melanoma isograft models in immunocompetent mice. The efficacy of FT671 in these models was found to be largely dependent on the activation of a functional p53 pathway. aacrjournals.orgpatsnap.com

Colorectal Carcinoma and Bone Osteosarcoma: While in vitro studies showed that cell lines derived from colorectal carcinoma (HCT116) and bone osteosarcoma (U2OS) respond to USP7 inhibition by FT671 with p53 stabilization and p21 induction, leading to growth arrest and apoptosis, these findings correlate with its observed tumor growth inhibition in mice. nih.govresearchgate.net

The following table summarizes the efficacy findings in specific murine models:

Malignancy TypeMurine ModelObserved EfficacyKey Mechanism/Pathway Involved
Multiple MyelomaMM.1S XenograftSignificant dose-dependent tumor growth inhibition. nih.govglpbio.comresearchgate.netUSP7 inhibition, MDM2 destabilization, p53 elevation. nih.gov
NRAS Mutant MelanomaIsograftDelayed tumor growth. aacrjournals.orgpatsnap.comActivation of a functional p53 pathway. aacrjournals.orgpatsnap.com
Colorectal CarcinomaHCT116 (in vitro)Growth arrest and apoptosis. nih.govresearchgate.netp53 stabilization, p21 induction. nih.govresearchgate.net
Bone OsteosarcomaU2OS (in vitro)Growth arrest and apoptosis. nih.govresearchgate.netp53 stabilization, p21 induction. nih.govresearchgate.net

FT671 consistently demonstrated a dose-dependent reduction in tumor volume across various models. In the MM.1S xenograft model, daily treatment with FT671 significantly reduced tumor growth in a dose-dependent manner. nih.govresearchgate.net This inhibition is attributed to FT671's ability to engage its target, USP7, which in turn leads to the re-activation of the tumor suppressor p53 pathway. nih.govnih.gov The compound's capacity to induce p21, a known cell cycle inhibitor, further contributes to the observed tumor growth suppression. nih.gov

Pharmacodynamic Biomarkers of FT671 Activity in Preclinical Settings

The activity of FT671 in preclinical settings has been characterized by several pharmacodynamic biomarkers, reflecting its molecular and cellular effects:

Molecular Changes: FT671 destabilizes USP7 substrates, including MDM2, leading to elevated p53 levels and increased transcription of p53 target genes, such as p21. mdpi.comnih.govnih.gov Furthermore, FT671 has been shown to promote the degradation of intracellular SP1 and β-Catenin proteins in A549 cancer cells. glpbio.com In HCT116 cells, FT671 attenuated intracellular protein ubiquitination under conditions of USP7 knockdown. glpbio.com

Immune Cell Infiltration: In immunocompetent mouse models of NRAS mutant melanoma, the combined treatment involving FT671 significantly enhanced anti-tumor immunity. This was evidenced by increased infiltration of CD8+ T cells and mature dendritic cells within the tumors. aacrjournals.orgpatsnap.com These findings suggest that FT671 not only directly impacts tumor cells but also modulates the tumor microenvironment to promote an anti-tumor immune response. aacrjournals.orgpatsnap.compatsnap.com

The key pharmacodynamic biomarkers modulated by FT671 are summarized below:

Biomarker CategorySpecific BiomarkerObserved Effect of FT671 Treatment
Molecular Markers p53 levelsIncreased mdpi.comnih.govnih.gov
MDM2Destabilized/Degraded mdpi.comnih.govnih.gov
p21Induced nih.govnih.gov
p53 target gene transcriptionEnhanced mdpi.comnih.govnih.gov
SP1Degradation promoted glpbio.com
β-CateninDegradation promoted glpbio.com
Intracellular protein ubiquitinationAttenuated (under USP7 knockdown) glpbio.com
Immune Cell Markers CD8+ T cellsIncreased infiltration (in combination therapy) aacrjournals.orgpatsnap.com
Mature Dendritic CellsIncreased infiltration (in combination therapy) aacrjournals.orgpatsnap.com

Synergistic Therapeutic Approaches with Ft671 in Preclinical Settings

Combination with MDM2 Pathway Modulators

FT671 exerts its therapeutic effects by modulating the p53-MDM2 axis. USP7 deubiquitinates both the tumor suppressor protein p53 and its negative regulator, MDM2. patsnap.com By inhibiting USP7, FT671 destabilizes its substrates, including the oncogenic E3 ligase MDM2. This destabilization leads to an elevation of p53 protein levels and a subsequent restoration of p53 transcriptional activity. nih.govresearchgate.netresearchgate.netacs.orgfrontiersin.org The activation of p53 results in the transcription of p53 target genes, such as CDKN1A/p21, and ultimately leads to tumor growth inhibition in preclinical models. nih.govresearchgate.net MDM2 is frequently overexpressed in various cancers and negatively regulates the p53 pathway, making its modulation a significant therapeutic strategy. nih.gov

The direct impact of FT671 on the MDM2-p53 pathway is a key aspect of its therapeutic potential. In MM.1S multiple myeloma cells, FT671 has been shown to stabilize p53, correlate with increased MDM2 ubiquitination, and induce the expression of p53 target genes. nih.govresearchgate.net This leads to a concentration-dependent blockade of MM.1S cell proliferation with an IC50 of 33 nM. nih.govresearchgate.netfrontiersin.org

Property / EfficacyValueModel / ContextSource
USP7 Inhibition (IC50)69 nMIn vitro frontiersin.org
USP7 Catalytic Domain Binding (KD)65 nMIn vitro frontiersin.org
MM.1S Cell Proliferation Inhibition (IC50)33 nMIn vitro nih.govresearchgate.netfrontiersin.org

Enhancement of Anti-Tumor Immune Responses

USP7 inhibitors, including FT671, have shown promise in modulating the immune microenvironment, thereby enhancing anti-tumor immune responses. patsnap.commdpi.com

Preclinical evidence suggests that USP7 inhibitors can modulate immune responses by interfering with the function of regulatory T cells (Tregs). patsnap.com This impairment of Treg functions contributes to the enhancement of immunotherapy responses. patsnap.com

Direct research findings specifically detailing the alteration of Programmed Death-Ligand 1 (PD-L1) expression by FT671 or USP7 inhibition were not explicitly found within the provided search results. However, the broader context of USP7 inhibitors' role in immune modulation suggests potential indirect effects or ongoing investigations in this area.

Preclinical studies indicate a promising avenue for combining USP7 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 therapy. patsnap.compatsnap.com Such combinations are being explored to further harness the immune-modulating effects of USP7 inhibition and achieve synergistic antitumor outcomes. patsnap.compatsnap.com

Co-treatment with MAPK/ERK Pathway Inhibitors (e.g., MEK1/2 inhibitors)

Information regarding the co-treatment of FT671 with MAPK/ERK pathway inhibitors, including MEK1/2 inhibitors, was not directly identified in the provided search results.

Synergism with Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Etoposide (B1684455), Doxorubicin)

USP7 inhibitors have shown the potential to enhance the sensitivity of tumors to conventional chemotherapeutic agents and DNA-damaging drugs. patsnap.com Preclinical models suggest that combining USP7 inhibitors with DNA-damaging agents can lead to increased tumor cell apoptosis. patsnap.com This potentiation of effectiveness is often mediated through mechanisms such as p53 reactivation. patsnap.com For instance, another USP7 inhibitor, P5091, has been reported to synergize with DNA-damaging agents like etoposide and doxorubicin (B1662922) in killing multiple myeloma cells in vitro. nih.govfrontiersin.org Furthermore, FT671 has been observed to hypersensitize cells to 5-AzadC, a DNA demethylating agent, indicating its ability to enhance the effects of certain DNA-targeting therapies. biorxiv.org

Combination with Proteasome Inhibitors (e.g., Bortezomib)

The ubiquitin-proteasome system (UPS) is a fundamental pathway for protein degradation within cells, and its dysregulation is implicated in numerous diseases, including cancer. Proteasome inhibitors, such as Bortezomib (B1684674), target this system to induce cell death in malignant cells. However, the development of resistance to proteasome inhibitors presents a significant clinical challenge. Emerging preclinical research suggests that combining USP7 inhibitors like FT671 with proteasome inhibitors can offer synergistic therapeutic benefits, particularly in overcoming drug resistance.

FT671 functions by targeting a dynamic pocket near the catalytic center of USP7, inhibiting its deubiquitinating activity with high affinity and specificity (IC50 of 52 nM). This inhibition leads to the destabilization of key USP7 substrates, such as MDM2, which in turn elevates the levels of the tumor suppressor p53. The increased p53 activity promotes the transcription of p53 target genes, including p21 and PUMA, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Beyond the p53 pathway, FT671 has also been shown to promote the degradation of other oncogenic proteins like N-Myc in neuroblastoma cells and SP1 and β-Catenin in A549 cancer cells. nih.govmedkoo.com

The rationale for combining USP7 inhibitors with proteasome inhibitors stems from their complementary mechanisms of action within the ubiquitin-proteasome system. While proteasome inhibitors block the degradation of ubiquitinated proteins, USP7 inhibitors prevent the removal of ubiquitin from specific target proteins, thereby enhancing their susceptibility to proteasomal degradation. This dual targeting can overcome resistance mechanisms that cancer cells develop against single-agent therapies.

Preclinical studies, particularly in multiple myeloma (MM), have provided compelling evidence for the synergistic anti-tumor activity of USP7 inhibitors when combined with Bortezomib. USP7 overexpression is often associated with poor prognosis and chemoresistance in various cancers, including multiple myeloma. Research indicates that USP7 inhibition can induce apoptosis in multiple myeloma cells and effectively counteract Bortezomib resistance. Specifically, studies have shown that genetic knockout of USP7 or the use of USP7 inhibitors increases the sensitivity of Bortezomib-resistant MM cells to Bortezomib by stabilizing IκBα and subsequently blocking the NF-κB pathway, which is often hyperactive in resistant cells. This synergistic effect suggests that combining USP7 inhibition with proteasome inhibition could allow for the use of lower doses of each agent, potentially reducing toxicities while enhancing therapeutic efficacy.

Table 1: Preclinical Findings on Synergistic Effects of USP7 Inhibition with Bortezomib

Therapeutic Agent(s)Preclinical ModelObserved Synergistic EffectKey MechanismReference
USP7 Inhibitors + BortezomibBortezomib-resistant Multiple Myeloma cellsOvercoming Bortezomib resistance; Synergistic anti-tumor activity; Induction of apoptosisStabilization of IκBα; Blocking NF-κB pathway
FT671 (USP7 inhibitor)Various cancer cell lines (e.g., MM.1S, HCT116, U2OS, A549, IMR-32)Tumor growth inhibition; Destabilization of oncogenic proteins (MDM2, N-Myc, SP1, β-Catenin); Elevation of p53 levels; Induction of p53 target genesInhibition of USP7 deubiquitinase activity nih.gov

The findings from these preclinical investigations underscore the significant potential of FT671, in combination with proteasome inhibitors like Bortezomib, as a promising therapeutic strategy for cancers, particularly in contexts where resistance to conventional treatments has emerged.

Advanced Academic Methodologies Applied in Ft671 Research

Structural Biology Techniques (e.g., X-ray Crystallography)

X-ray crystallography has been pivotal in revealing the precise molecular interactions between FT671 and its target, USP7. Researchers successfully determined the co-crystal structure of FT671 in complex with the catalytic domain of USP7 (USP7CD) to a resolution of 2.35 Å. nih.gov This high-resolution structure revealed that FT671 binds to a dynamic pocket near the catalytic center of USP7, specifically in the Thumb-Palm cleft which is responsible for guiding the C-terminus of ubiquitin into the active site. nih.govacs.org

The structural data demonstrated that FT671 targets the auto-inhibited apo-form of USP7, a conformation that differs from other deubiquitinating enzymes (DUBs) and provides a basis for the inhibitor's selectivity. nih.govnih.gov This competitive binding at the ubiquitin-binding site sterically hinders the substrate from accessing the catalytic triad (B1167595) (Cys223, His464, and Asp481), thereby inhibiting the enzyme's deubiquitinating activity. acs.orgaacrjournals.org The detailed structural insights have been crucial for understanding the inhibitor's mechanism and have served as a foundation for further structure-based drug design efforts. aacrjournals.orgresearchgate.net

Biochemical and Biophysical Assays (e.g., Enzyme Kinetics, Binding Assays, STD-NMR)

A variety of biochemical and biophysical assays have been employed to quantify the interaction between FT671 and USP7 and to characterize its inhibitory activity.

Enzyme Kinetics: FT671 is characterized as a potent, non-covalent inhibitor of USP7. nih.govtargetmol.com Enzyme inhibition assays have determined its half-maximal inhibitory concentration (IC50) to be approximately 52 nM against the USP7 catalytic domain (USP7CD) and 69 nM against a longer construct of the enzyme (USP7C-term). nih.gov

Binding Assays: Surface Plasmon Resonance (SPR) has been utilized to measure the binding kinetics of FT671 to the USP7 catalytic domain. These binding assays revealed an apparent dissociation constant (Kd) of 65 nM, indicating a high-affinity interaction between the compound and the enzyme. nih.govcancer-research-network.com This strong binding affinity is consistent with the potent inhibitory activity observed in enzymatic assays. cancer-research-network.com

Saturation-Transfer Difference Nuclear Magnetic Resonance (STD-NMR): While specific STD-NMR data for FT671 is not detailed in the provided search results, this technique is a powerful tool for studying ligand-protein interactions. STD-NMR is used to screen for small molecules that bind to a target protein and to map the binding epitopes of the ligand. chapman.edu In the broader context of USP7 inhibitor discovery, biophysical methods like STD-NMR are employed to identify and validate compounds that interact with the enzyme's putative substrate-binding pocket. chapman.edursc.org

ParameterValueTarget DomainMethod
IC5052 nMUSP7CDEnzyme Inhibition Assay
IC5069 nMUSP7C-termEnzyme Inhibition Assay
Kd65 nMUSP7CDSurface Plasmon Resonance (SPR)

Cell-Based Functional Assays (e.g., Cell Proliferation, Apoptosis, Luciferase Reporter Assays)

The cellular consequences of USP7 inhibition by FT671 have been extensively studied using a range of cell-based functional assays. These assays have confirmed that the biochemical inhibition of USP7 translates into specific biological effects in cancer cell lines.

Cell Proliferation: The impact of FT671 on cancer cell growth has been assessed using cell viability and proliferation assays. For instance, in the MM.1S multiple myeloma cell line, FT671 was shown to block cell proliferation with an IC50 of 33 nM, as determined by the CellTiter-Glo assay. nih.govresearchgate.net This assay measures ATP levels as an indicator of cell viability. researchgate.net

Apoptosis: Inhibition of USP7 by FT671 has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is a crucial mechanism for the anti-tumor activity of the compound. The induction of apoptosis is often a downstream consequence of the stabilization of the tumor suppressor protein p53. nih.gov

Luciferase Reporter Assays: While a direct luciferase reporter assay for p53 transcriptional activity with FT671 is not explicitly detailed, the functional outcome of such an assay is well-documented. Luciferase reporter assays are commonly used to quantify the activity of specific transcription factors. nih.govwaocp.org In the context of FT671, the inhibition of USP7 leads to the stabilization of p53, which in turn acts as a transcription factor to upregulate its target genes. nih.govcancer-research-network.com The increased expression of these target genes, which is a key finding in FT671 research, is the direct readout that a p53-responsive luciferase reporter assay would measure. nih.govnih.gov This demonstrates the activation of the p53 signaling pathway.

Proteomic Profiling (e.g., Quantitative Mass Spectrometry for Substrate Identification)

Quantitative mass spectrometry-based proteomics has been a powerful tool for identifying the cellular substrates of USP7 that are affected by FT671 treatment. By comparing the proteomes of cells treated with FT671 to untreated cells, researchers can identify proteins that are degraded upon USP7 inhibition. nih.gov

In these experiments, HCT116 cells were treated with FT671, and changes in protein ubiquitination and abundance were measured over time using data-independent acquisition (DIA) mass spectrometry. nih.govresearchgate.net This approach led to the identification of numerous known and novel substrates of USP7. For example, treatment with FT671 was shown to decrease the protein levels of MGA and PHIP, and concurrently increase their ubiquitination levels, providing strong evidence that they are bona fide USP7 substrates. nih.gov This methodology provides a global and unbiased view of the cellular pathways regulated by USP7 and confirms that FT671 effectively engages its target in a cellular context. nih.govresearchgate.net

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are integral to the discovery and optimization of small molecule inhibitors. In the case of USP7, the co-crystal structure of FT671 with the enzyme's catalytic domain (PDB ID: 5NGE) serves as a critical reference for in silico studies. rsc.org

These computational techniques allow researchers to predict how potential inhibitors will bind to the active site of USP7 and to understand the key molecular interactions that govern binding affinity and selectivity. researchgate.netresearchgate.net Molecular docking experiments have been used to design novel USP7 inhibitors, and molecular dynamics simulations help to study the stability of the ligand-protein complex. rsc.orgresearchgate.net The structural information gleaned from the FT671-USP7 complex provides an invaluable template for these virtual screening and lead optimization efforts. researchgate.net

Gene Expression Analysis (e.g., RT-qPCR)

The effect of FT671 on the transcription of specific genes has been quantified using gene expression analysis techniques, most notably reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Following treatment of cancer cell lines with FT671, the subsequent stabilization of p53 leads to the transcriptional activation of its downstream target genes. nih.govcancer-research-network.com

RT-qPCR has been used to measure the mRNA levels of several p53 target genes in HCT116 cells treated with FT671. The results showed a significant induction of genes such as BBC3 (PUMA), CDKN1A (p21), RPS27L (S27L), and MDM2. nih.govtargetmol.com This upregulation of p53 target genes is a direct functional consequence of USP7 inhibition by FT671 and is a key indicator of the compound's on-target activity in cells. nih.govnih.gov

Gene TargetAssociated ProteinEffect of FT671 TreatmentMethodology
BBC3PUMAUpregulationRT-qPCR
CDKN1Ap21UpregulationRT-qPCR
RPS27LS27LUpregulationRT-qPCR
MDM2MDM2UpregulationRT-qPCR

Challenges and Future Research Directions for Ft671 and Usp7 Inhibition

Elucidation of Novel USP7 Substrates and Complex Interaction Networks

USP7 is a crucial deubiquitinating enzyme involved in regulating the stability of a vast array of intracellular proteins that participate in fundamental cellular processes, including mitosis, apoptosis, DNA replication and repair, cell cycle control, epigenetic regulation, and immune responses. nih.gov More than 70 binding partners and potential substrates of USP7 have been identified, encompassing tumor suppressors, oncoproteins, viral proteins, transcription factors, chromatin-associated proteins, cell cycle checkpoint proteins, and epigenetic modulators, with this list continuously expanding. nih.gov

Recent research has begun to unravel novel components within USP7's intricate protein interaction networks. For instance, the Ajuba LIM domain protein has been identified as a novel interacting partner of USP7. Studies have shown that both genetic knockdown of USP7 and pharmacological inhibition with FT671 lead to a reduction in Ajuba protein levels. This disruption of USP7 or Ajuba function subsequently results in a substantial decrease in cell-cell adhesion, highlighting a potential role for USP7 in regulating cellular architecture and adhesion pathways. patsnap.comsoton.ac.uk

Furthermore, a multi-omics approach in Triple Negative Breast Cancer (TNBC) has revealed TOPORS as a novel USP7 substrate. USP7 plays a role in stabilizing TOPORS, and its inhibition by compounds like FT671 leads to TOPORS degradation. TOPORS is a multifunctional protein implicated in cell proliferation, DNA damage response, and the resolution of DNA-protein crosslinks, suggesting a broader impact of USP7 inhibition on genomic stability and repair mechanisms. biorxiv.org Other experimentally validated novel substrates include MGA and PHIP. nih.gov Future research is crucial to further elucidate how USP7 specifically recognizes its diverse substrates and to fully map the complex protein interaction networks it governs. frontiersin.org

Table 1: Examples of USP7 Substrates and Interacting Partners

Substrate/PartnerBiological Role/Impact of USP7 InteractionReference
MDM2Stabilized by USP7; inhibition leads to MDM2 degradation and p53 activation. patsnap.comnih.govnih.gov
p53Levels increased upon USP7 inhibition due to MDM2 destabilization. patsnap.comnih.govnih.gov
Ajuba LIM domain proteinProtein levels reduced by USP7 inhibition/knockdown; affects cell-cell adhesion. patsnap.comsoton.ac.uk
TOPORSStabilized by USP7; involved in cell proliferation, DNA damage response, DNA-protein crosslinks. biorxiv.org
MGANovel substrate, validated by proteomics. nih.gov
PHIPNovel substrate, validated by proteomics. nih.gov
ICP0 (HSV-1)Deubiquitinated and stabilized by USP7, facilitating viral infection. acs.org
EBNA1 (EBV)Competes for USP7 binding, disrupting USP7's ability to stabilize p53, aiding viral persistence. acs.org
CHK1Involved in drug resistance in acute myeloid leukemia via USP7/CHK1 axis. nih.gov
Beclin-1Stabilized by USP7 (via NEK2), contributing to bortezomib (B1684674) resistance in multiple myeloma. frontiersin.org

Investigation of Mechanisms of Resistance to USP7 Inhibition

The emergence of resistance is a significant challenge in targeted therapies, and USP7 inhibitors are not exempt from this concern. Understanding and mitigating resistance mechanisms are critical for the long-term efficacy of FT671 and other USP7 inhibitors.

One identified mechanism of resistance to FT671 involves the functional status of the p53 signaling pathway. Specifically, the knockout of TP53BP1, TP53, or CDKN1A has been shown to confer resistance to FT671, underscoring the importance of an intact and functional p53 pathway for the therapeutic efficacy of USP7 inhibitors. patsnap.com

USP7 itself can contribute to drug resistance by stabilizing proteins involved in various signaling pathways. For instance, USP7 mediates the deubiquitination of the CHFR protein, which in turn affects mitosis progression. Inhibition of USP7 has been demonstrated to enhance the sensitivity of tumor cells to taxanes, suggesting a role for the USP7-CHFR axis in chemoresistance. frontiersin.org In acute myeloid leukemia, the USP7/Checkpoint kinase 1 (CHK1) axis has been implicated in the formation of resistance. nih.gov Furthermore, in multiple myeloma, the protein NEK2 enhances autophagy and induces resistance to bortezomib through the stabilization and upregulation of Beclin-1, a process mediated by USP7. The precise molecular mechanisms underlying the interplay between NEK2, Beclin-1, and USP7 in this context warrant further investigation. frontiersin.org

Future research must anticipate and address potential resistance pathways, such as mutations within the USP7 binding site or compensatory upregulation of parallel deubiquitinating enzymes. Exploring combination therapeutic strategies is a key approach to counteract these effects and improve treatment outcomes. patsnap.com

Development of Next-Generation USP7 Inhibitors with Enhanced Pharmacological Profiles

The evolution of USP7 inhibitors has progressed from early candidates like HBX-41108 and P5091, which faced issues with selectivity and off-target effects, to more refined molecules such as FT671, FT827, and Compound 4. These later-generation inhibitors are characterized by nanomolar potency, improved selectivity, and more favorable pharmacokinetic properties. patsnap.com

Current efforts in drug discovery are focused on developing next-generation USP7 inhibitors with even more enhanced pharmacological profiles. Structure-guided approaches have been instrumental in improving specificity, often by identifying and exploiting previously undisclosed binding pockets within the enzyme. patsnap.com Optimizing the type of functional groups within inhibitor molecules can further strengthen essential interactions, leading to increased potency. Future research must also prioritize refining the delicate balance between potency and crucial physicochemical properties, particularly permeability and lipophilicity, to ensure optimal drug-like characteristics. acs.org

Despite the significant progress in identifying potent and selective USP7 inhibitors, a critical challenge remains: no USP7 inhibitors have yet entered clinical trials. This underscores the urgent need for continued innovation and development of novel therapeutics in this class. acs.org Second-generation inhibitors, including FT671, are currently undergoing optimization to improve oral bioavailability and reduce toxicity, in preparation for their eventual progression to first-in-human trials. patsnap.com Recent advancements include the discovery of new series of N-benzylpiperidinol derivatives that act as potent and selective USP7 inhibitors, exhibiting distinct binding modes compared to earlier N-acylpiperidinol USP7 inhibitors. researchgate.net

Exploration of FT671's Role in Broader Biological Contexts Beyond Oncology (e.g., neurodegenerative disorders, inflammatory diseases, viral infections)

While the primary focus of FT671 and USP7 inhibition has been in oncology, the multifaceted roles of USP7 in cellular homeostasis suggest broader therapeutic applicability. Dysregulation of USP7 is a common factor in pathways underlying various pathologies, making it an attractive target beyond cancer. patsnap.com The multilayer regulatory mechanisms of USP7 present promising avenues for therapeutic intervention in a wide range of diseases, including immune disorders, inflammatory diseases, and viral infections. acs.org

In the context of neurodegenerative disorders , USP7 inhibitors hold potential by influencing protein proteostasis. By altering the balance between protein ubiquitination and degradation, these inhibitors may enhance the clearance of toxic proteins, thereby offering neuroprotective effects. patsnap.com Neuroinflammation is a shared characteristic across many neurodegenerative conditions, and inflammation, often triggered by viral infections, can initiate and propagate chronic neuronal dysfunction. mdpi.comnih.govfrontiersin.org Studies have shown that severe viral infections, such as encephalitis and pneumonia, are associated with an increased risk of neurodegenerative diseases like Parkinson's and Alzheimer's, with these effects potentially persisting for up to 15 years post-infection. sciencealert.comscienceopen.com This connection suggests a potential role for USP7 inhibitors in modulating neuroinflammatory pathways and protein aggregation in these diseases.

Regarding viral infections , USP7 plays a critical role in the life cycle of certain viruses. For example, USP7 deubiquitinates and stabilizes the Herpes Simplex Virus type 1 (HSV-1) regulatory protein ICP0, thereby facilitating both lytic and latent viral infection. acs.org In gastric and nasopharyngeal carcinoma, the Epstein-Barr Virus (EBV) protein EBNA1 competes for binding to the TRAF-like domain of USP7. This competition disrupts USP7's ability to stabilize key cellular proteins like p53, a mechanism that supports viral persistence, immune evasion, and oncogenesis. acs.org These findings highlight the potential for FT671 and similar compounds to be explored as antiviral agents or as adjunct therapies in virally-associated cancers.

Integration of Multi-Omics Data for Comprehensive Understanding of FT671's Cellular Impact

A comprehensive understanding of FT671's cellular impact necessitates the integration of multi-omics data. Multi-omics approaches, which combine data from genomics, epigenomics, transcriptomics, proteomics, metabolomics, and phenomics, provide a more holistic and complete picture of an individual's complex biology. dotmatics.comnih.gov By integrating these diverse datasets, researchers can unravel the underlying mechanisms at multiple molecular levels and bridge the gap between genotype and phenotype. nih.gov

For FT671, multi-omics analyses have already proven invaluable. For instance, a multi-omics approach revealed USP7's broad regulatory role in TNBC biology, identifying it as a master regulator of TNBC proteostasis. biorxiv.org Specifically, proteomic analysis demonstrated that USP7 controls the stability of multiple E3 ligases, including TRIP12, TRIM27, and the newly identified TOPORS. biorxiv.org Quantitative mass spectrometry has been employed to define proteome-wide changes following USP7 inactivation using FT671 and other selective inhibitors in TNBC cell lines. biorxiv.org

Future research will increasingly rely on integrating these diverse datasets to gain deeper insights into how FT671 modulates cellular processes, identifies novel biomarkers of response or resistance, and predicts patient outcomes. This integrative approach is crucial for advancing precision medicine strategies and optimizing the therapeutic application of USP7 inhibitors.

Preclinical Optimization Strategies for Translational Research Pathways

Translational research is paramount for bridging the gap between fundamental scientific discoveries and their application in clinical settings, aiming to translate basic research findings into effective therapeutic interventions. eurogct.orgd-nb.info Preclinical studies serve as an imperative phase to assess the in vivo biological pathways and physiological responses to interventions. nih.gov

Despite promising preclinical results for USP7 inhibitors like FT671, which has demonstrated tumor growth inhibition in xenograft models with good tolerability, the journey to clinical trials presents several challenges. biorxiv.orgnih.gov Key hurdles include the ubiquitous nature of USP7 and its diverse cellular roles, which necessitate ensuring high selectivity to avoid off-target effects in normal tissues. Achieving sufficient bioavailability, proper tissue distribution (especially for targets in the brain for neurodegenerative disorders), and metabolic stability are also critical pharmacological challenges that require rigorous optimization of chemical scaffolds. patsnap.com

Effective preclinical optimization strategies for FT671 and future USP7 inhibitors will involve:

Meticulous Selection and Standardization of Preclinical Models: Ensuring that in vitro and in vivo models accurately reflect human disease biology and are conducted under standardized conditions to improve translatability. nih.gov

Comprehensive Evaluation of Compound Impact: Beyond tumor growth, assessing the compounds' ability to influence cancer phenotypes (e.g., metastasis, drug resistance) and reshape proteomes in disease-specific models. biorxiv.org

Early Assessment of Potential Toxicities: Rigorous evaluation of potential toxicities in normal tissues to establish dosing schedules that maximize efficacy while minimizing adverse effects. patsnap.com

Integration of Translational Tools: Utilizing quantitative systems pharmacology, experimental clinical trials, and biomarkers to support and validate preclinical findings, thereby increasing the predictive value of preclinical data for human studies. nih.gov

These strategies are essential to navigate the "valley of death" between basic research and clinical application, ultimately accelerating the development of FT671 and other USP7 inhibitors into viable therapeutic options.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing FT671-R, and how can experimental reproducibility be ensured?

  • Methodological Guidance :

  • Follow protocols for novel compound synthesis as outlined in academic guidelines, including detailed descriptions of reagents, reaction conditions (temperature, solvent systems, catalysts), and purification steps .
  • For reproducibility, document deviations from standard procedures (e.g., inert atmosphere requirements, stoichiometric adjustments) and validate purity through techniques like HPLC (>95% purity threshold) and mass spectrometry .
  • Example data table for synthesis optimization:
ParameterCondition ACondition BOptimal Condition
Temperature (°C)8010090
Reaction Time (h)122418
Yield (%)627885

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) during this compound characterization?

  • Methodological Guidance :

  • Cross-reference observed peaks with computational simulations (e.g., DFT calculations for NMR shifts) to confirm structural assignments .
  • Replicate experiments under identical conditions to rule out instrumentation errors. If contradictions persist, perform alternative analyses (e.g., X-ray crystallography) or consult domain-specific databases for rare spectral artifacts .

Advanced Research Questions

Q. What strategies are recommended for designing dose-response studies involving this compound in in vitro models?

  • Methodological Guidance :

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full efficacy and potency profiles. Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay sensitivity .
  • Account for solvent interference (e.g., DMSO toxicity thresholds) and employ statistical models (e.g., nonlinear regression for IC50/EC50 calculations) to ensure robustness .

Q. How can researchers resolve contradictions between in vivo efficacy and in vitro mechanistic data for this compound?

  • Methodological Guidance :

  • Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma/tissue concentrations .
  • Perform pathway enrichment analysis on omics datasets (transcriptomics/proteomics) to identify off-target effects or compensatory mechanisms not observed in reductionist in vitro systems .

Q. What frameworks are effective for assessing this compound's structure-activity relationships (SAR) in multidisciplinary studies?

  • Methodological Guidance :

  • Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map critical binding residues. Validate hypotheses using isothermal titration calorimetry (ITC) for binding affinity measurements .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses, ensuring alignment with broader therapeutic goals .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

  • Methodological Guidance :

  • Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) to minimize Type I errors in large datasets. Pair this with effect size calculations (e.g., Cohen’s d) to distinguish biologically meaningful hits from noise .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition, specifying repositories (e.g., ChEMBL, PubChem) and metadata standards .

Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

  • Methodological Guidance :

  • Publish in preprint archives (e.g., bioRxiv) or journals specializing in negative results (e.g., Journal of Negative Results in BioMedicine). Clearly articulate experimental limitations (e.g., sample size, model relevance) to guide future work .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to this compound research involving animal models or human-derived cells?

  • Methodological Guidance :

  • Obtain institutional review board (IRB) or animal ethics committee approval before initiating studies. Follow ARRIVE 2.0 guidelines for animal research reporting and the Declaration of Helsinki for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FT671-R
Reactant of Route 2
FT671-R

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.